Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate
Description
Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate is a synthetic ester derivative featuring a pyridin-2-ylamino group linked to a propanoate backbone and a 4-acetyloxybenzoyl substituent. This compound is structurally related to intermediates used in thrombin inhibitor synthesis, such as Dabigatran etexilate .
Properties
IUPAC Name |
methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-13(21)25-15-8-6-14(7-9-15)18(23)20(12-10-17(22)24-2)16-5-3-4-11-19-16/h3-9,11H,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROYIRPYAPKDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N(CCC(=O)OC)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-acetyloxybenzoic acid with pyridin-2-ylamine to form the corresponding amide. This intermediate is then esterified with methyl 3-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Heterocyclic and Substituted Benzoate Derivatives
Compounds such as I-6230 and I-6232 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives) share a benzoate backbone but differ in substituents:
Complex Heterocyclic Systems
- (S)-Methyl 2-(3-acetyl-4-oxo-5,7-diphenyl-4H-pyrano[2,3-b]pyridin-2-ylamino)-3-(1H-imidazol-4-yl)propanoate (6am): Structure: Incorporates a pyrano[2,3-b]pyridine and imidazole ring. Synthesis: Requires multi-step reactions with histidine methyl ester, yielding 43% . Key Difference: Increased structural complexity may hinder synthetic scalability compared to the target compound’s straightforward esterification .
Dichlorophenoxy and Pyrimidinyloxy Derivatives
- Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate: Substituents: Bulky dichlorophenoxy and dimethoxypyrimidinyloxy groups. Crystal Structure: Dihedral angles of 65.71° and 44.42° between aromatic rings suggest conformational rigidity . Key Difference: The dichlorophenoxy group enhances hydrophobicity but may increase toxicity risks compared to acetyloxybenzoyl .
Comparative Data Table
Key Findings and Implications
- Substituent Impact: The acetyloxy group in the target compound balances lipophilicity and metabolic stability, offering advantages over polar (amino) or bulky (dichlorophenoxy) groups .
- Synthetic Feasibility : CDI-mediated coupling (used in Dabigatran intermediates) is scalable for the target compound, unlike multi-step syntheses required for complex heterocycles .
Biological Activity
Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 302.34 g/mol
- CAS Number : 917392-54-2
This structure features a pyridine ring, which is known for its role in various biological activities, particularly in drug design.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyridine and acetyloxy groups can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Inhibition of CDKs : The compound acts as a potent inhibitor of CDK4 and CDK6, which are implicated in the progression of several cancers, including breast cancer and melanoma .
- Apoptosis Induction : It has been observed that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to caspase activation and subsequent cell death .
Anti-inflammatory Effects
In addition to anticancer activity, there is evidence suggesting that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Mechanism of Action : The anti-inflammatory effects are believed to occur via the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play a significant role in inflammation .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Assess anti-inflammatory effects | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |
| Study C | Mechanistic study | Identified CDK4/6 as key targets through Western blot analysis, confirming the compound's role in cell cycle regulation. |
Q & A
Q. What synthetic routes are recommended for Methyl 3-[(4-acetyloxybenzoyl)-pyridin-2-ylamino]propanoate, and how can reaction conditions be optimized for yield?
The compound can be synthesized via multi-step protocols involving coupling reactions. For example, carbodiimide-mediated (e.g., CDI) coupling of 4-acetyloxybenzoic acid derivatives with pyridin-2-ylamino-propanoate esters is a common approach. Optimization includes controlling reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for acylating agent to amine), and solvent polarity (e.g., DCM or THF) to minimize side reactions. Post-synthesis purification via column chromatography (e.g., DCM/EtOH 93:7) improves yield .
Q. Which spectroscopic techniques are essential for structural confirmation?
- 1H/13C NMR : Critical for verifying substituent positions (e.g., pyridine ring protons at δ 7.2–8.1 ppm, ester carbonyl at ~170 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ matching calculated mass within 1 ppm error) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1730 cm⁻¹ for esters) .
Q. What safety protocols are necessary for handling this compound?
Based on structural analogs, hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C in airtight, light-protected containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., thrombin inhibition vs. anti-inflammatory effects)?
- Target-specific assays : Use thrombin inhibition assays (chromogenic substrates like S-2238) and cytokine profiling (e.g., IL-6 ELISA) to differentiate mechanisms .
- Structural analogs : Compare activity of derivatives lacking the 4-acetyloxybenzoyl group to isolate functional pharmacophores .
Q. What computational methods predict interactions with biological targets?
- Molecular docking : Simulate binding to thrombin’s active site (PDB: 1KTS) using software like AutoDock Vina, focusing on hydrogen bonds with Ser195 and His57 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .
Q. How to design structure-activity relationship (SAR) studies for the pyridin-2-ylamino group?
- Substituent variation : Synthesize analogs with methyl, chloro, or nitro groups at the pyridine 4-position to evaluate steric/electronic effects on thrombin affinity .
- Bioisosteric replacement : Replace the pyridine ring with thiazole or imidazole to assess scaffold flexibility .
Q. What strategies address discrepancies in physicochemical data (e.g., solubility, logP) across studies?
- Standardized protocols : Use USP buffers for solubility studies (pH 1.2–7.4) and HPLC-UV for logP determination (octanol-water partition) .
- Collaborative validation : Cross-check data with independent labs using identical batches .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
